molecular formula C6H6BrNO3S B6253041 3-bromo-5-hydroxybenzene-1-sulfonamide CAS No. 1243365-25-4

3-bromo-5-hydroxybenzene-1-sulfonamide

Cat. No. B6253041
CAS RN: 1243365-25-4
M. Wt: 252.1
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

Sulfonamides, such as 3-bromo-5-hydroxybenzene-1-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .

Mechanism of Action

Sulfonamides are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid which is essential for the further production of DNA in the bacteria .

Future Directions

The future directions of research on 3-bromo-5-hydroxybenzene-1-sulfonamide and similar compounds could involve further development of the protodeboronation process . Additionally, the exploration of the diverse biological activities of sulfonamides could lead to new applications in medicine .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-hydroxybenzene-1-sulfonamide involves the sulfonation of 3-bromo-5-hydroxybenzoic acid followed by conversion of the resulting sulfonic acid to the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with ammonia to form the sulfonamide.", "Starting Materials": [ "3-bromo-5-hydroxybenzoic acid", "sulfuric acid", "phosphorus pentoxide", "thionyl chloride", "ammonia" ], "Reaction": [ "3-bromo-5-hydroxybenzoic acid is dissolved in concentrated sulfuric acid and heated to 180°C to effect sulfonation.", "The resulting sulfonic acid is then treated with phosphorus pentoxide and thionyl chloride to form the corresponding sulfonyl chloride.", "The sulfonyl chloride is then reacted with ammonia in a solvent such as ethanol to form the sulfonamide.", "The product is isolated by filtration and recrystallization." ] }

CAS RN

1243365-25-4

Molecular Formula

C6H6BrNO3S

Molecular Weight

252.1

Purity

95

Origin of Product

United States

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